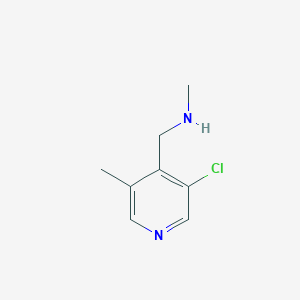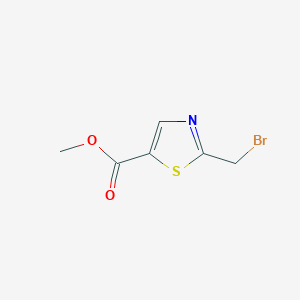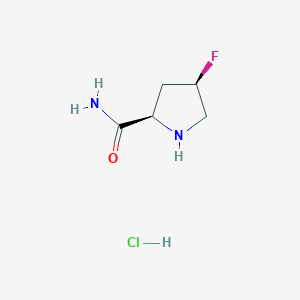
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant potential in various scientific fields It is characterized by the presence of a fluorine atom at the 4-position of the pyrrolidine ring and a carboxamide group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid.
Fluorination: The hydroxyl group at the 4-position is replaced with a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Amidation: The carboxylic acid group at the 2-position is converted to a carboxamide group through an amidation reaction using reagents such as ammonia or primary amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted pyrrolidine derivatives.
Reduction: Formation of (2R,4R)-4-fluoropyrrolidine-2-amine.
Oxidation: Formation of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studying enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Chemical Synthesis: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxamide group plays a crucial role in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride: Similar structure but with a hydroxyl group instead of a fluorine atom.
(2R,4R)-4-Chloropyrrolidine-2-carboxamide hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.
(2R,4R)-4-Methylpyrrolidine-2-carboxamide hydrochloride: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development.
Eigenschaften
Molekularformel |
C5H10ClFN2O |
|---|---|
Molekulargewicht |
168.60 g/mol |
IUPAC-Name |
(2R,4R)-4-fluoropyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H9FN2O.ClH/c6-3-1-4(5(7)9)8-2-3;/h3-4,8H,1-2H2,(H2,7,9);1H/t3-,4-;/m1./s1 |
InChI-Schlüssel |
YIEACUBSPQGCLW-VKKIDBQXSA-N |
Isomerische SMILES |
C1[C@H](CN[C@H]1C(=O)N)F.Cl |
Kanonische SMILES |
C1C(CNC1C(=O)N)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


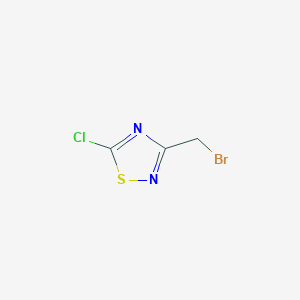
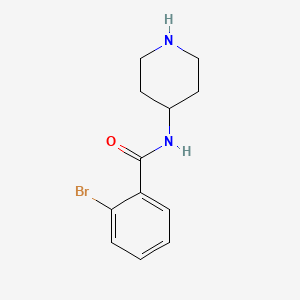
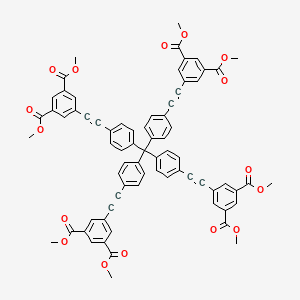
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B12837044.png)
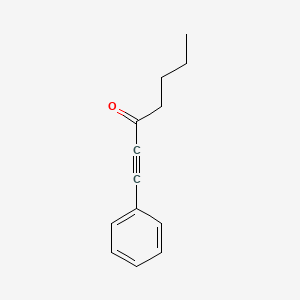
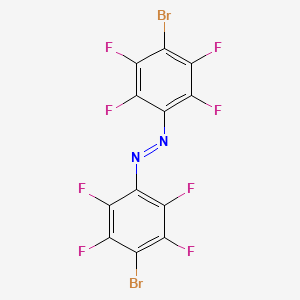

![1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride](/img/structure/B12837078.png)
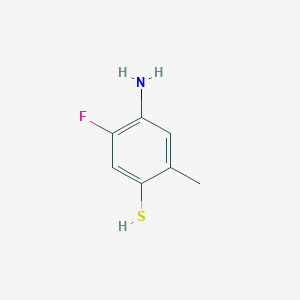

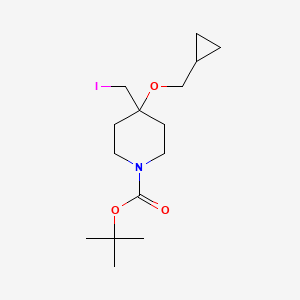
![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)
